1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
The compound “1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine” is a type of phenylpyrazole . Phenylpyrazoles are compounds that contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of heterocyclic pyrimidine scaffolds has been extensively studied due to their therapeutic potential . These compounds are synthesized by reacting chalcone with guanidine hydrochloride . The structures of the synthesized derivatives are confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a six-membered heterocyclic organic compound known as pyrimidine, which contains two nitrogen atoms at the 1st and 3rd positions . Pyrimidine is an integral part of DNA and RNA and imparts diverse pharmacological properties .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can lead to a wide range of biological potentials. For instance, pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .Scientific Research Applications
Chemical Synthesis and Derivative Formation
- Isoxazolines and Isoxazoles Derivation : Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This process involved intramolecular cyclization and subsequent reactions leading to new isoxazolines and isoxazoles, demonstrating the chemical versatility of pyrazolo[3,4-d]pyrimidine derivatives in synthesizing structurally diverse compounds (Rahmouni et al., 2014).
Antimicrobial Activity
Antimicrobial Properties : El-sayed et al. (2017) explored the antimicrobial activities of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. Their study found that certain compounds exhibited significant antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (El-sayed et al., 2017).
Synthesis and Antimicrobial Activity of Derivatives : Merugu et al. (2010) conducted a study focusing on the synthesis of piperidine containing pyrimidine imines and thiazolidinones, and their antibacterial activity. This study highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives in creating compounds with significant antibacterial properties (Merugu et al., 2010).
Anticancer and Radioprotective Activities
- Anticancer and Radioprotective Activities : Ghorab et al. (2009) synthesized various pyrazolo[3,4-d]pyrimidine derivatives containing amino acid moieties. These compounds showed promising in vitro anticancer activity against Ehrlich ascites carcinoma cells and significant in vivo radioprotective activity, indicating their potential in cancer therapy (Ghorab et al., 2009).
Antiviral and Kinase Inhibition
Antiviral Activity and Kinase Inhibition : Singleton et al. (2019) prepared a series of novel pyrazolo[1,5-a]pyrimidines, demonstrating their potential in antimitotic activities and kinase inhibition. This study suggests the application of these derivatives in developing novel therapeutic agents for cancer and other diseases (Singleton et al., 2019).
Enterovirus Inhibition : Chern et al. (2004) synthesized a series of pyrazolo[3,4-d]pyrimidines and evaluated their antiviral activity, finding that some derivatives were highly effective in inhibiting enterovirus replication. This highlights their potential as antiviral agents, specifically against enteroviruses (Chern et al., 2004).
Properties
IUPAC Name |
1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-3-7-13(8-4-1)21-16-14(11-19-21)15(17-12-18-16)20-9-5-2-6-10-20/h1,3-4,7-8,11-12H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRPAMSVFKIGHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.